N'-(1-(3,4-Dichlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-(3,4-Dichlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline ring, a phenyl group, and a hydrazide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(3,4-Dichlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation of 3,4-dichloroacetophenone with 2-phenyl-4-quinolinecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(3,4-Dichlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted quinoline or phenyl derivatives.
Scientific Research Applications
N’-(1-(3,4-Dichlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-(1-(3,4-Dichlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, altering their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(3,4-Dichlorophenyl)ethylidene)isonicotinohydrazide
- N’-(1-(3,4-Dichlorophenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide
Uniqueness
N’-(1-(3,4-Dichlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide stands out due to its unique combination of a quinoline ring and a hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.
Properties
Molecular Formula |
C24H17Cl2N3O |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H17Cl2N3O/c1-15(17-11-12-20(25)21(26)13-17)28-29-24(30)19-14-23(16-7-3-2-4-8-16)27-22-10-6-5-9-18(19)22/h2-14H,1H3,(H,29,30)/b28-15+ |
InChI Key |
OBPKTLIAOZHVSA-RWPZCVJISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.